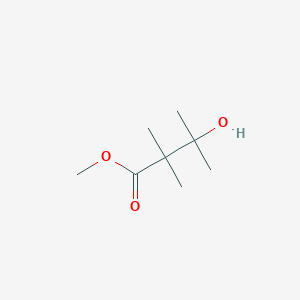
Methyl 3-hydroxy-2,2,3-trimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-2,2,3-trimethylbutanoate is an organic compound with the molecular formula C8H16O3. It is a methyl ester derivative of 3-hydroxy-2,2,3-trimethylbutanoic acid. This compound is known for its unique structure, which includes a hydroxyl group and three methyl groups attached to a butanoate backbone. It is used in various chemical and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2,2,3-trimethylbutanoate can be synthesized through esterification of 3-hydroxy-2,2,3-trimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The acid and methanol are fed into a reactor containing an acid catalyst, and the reaction mixture is heated to maintain the reflux. The ester product is then separated from the reaction mixture by distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-2,2,3-trimethylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-hydroxy-2,2,3-trimethylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of biological molecules. The pathways involved include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.
Comparación Con Compuestos Similares
Methyl 3-hydroxy-2-methylbutanoate: Similar structure but with fewer methyl groups.
Methyl 3-hydroxy-3-methylbutanoate: Similar structure but with a different arrangement of methyl groups.
Uniqueness: Methyl 3-hydroxy-2,2,3-trimethylbutanoate is unique due to the presence of three methyl groups on the butanoate backbone, which imparts distinct steric and electronic properties. This makes it more stable and less reactive compared to its analogs, allowing for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H16O3 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-2,2,3-trimethylbutanoate |
InChI |
InChI=1S/C8H16O3/c1-7(2,6(9)11-5)8(3,4)10/h10H,1-5H3 |
Clave InChI |
CFSJCAFTHIBDFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


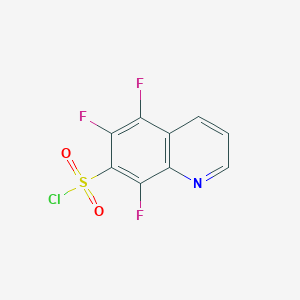
![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
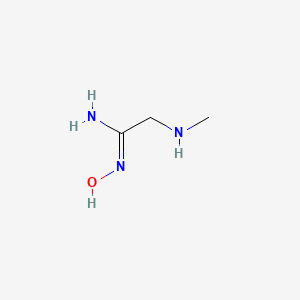
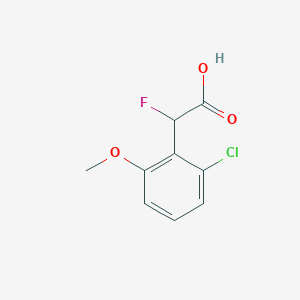
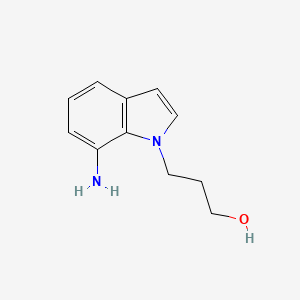
![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
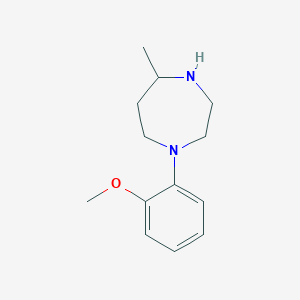
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)
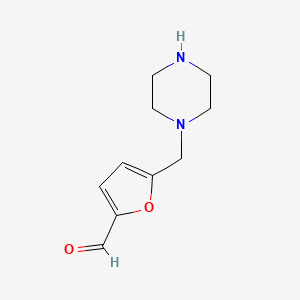

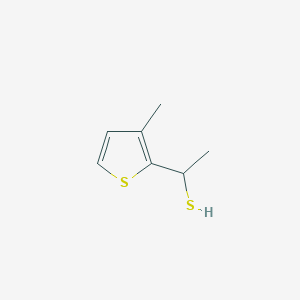
![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)


